Cinalbicol is a naturally occurring compound that has garnered attention for its potential bioactive properties. It is classified as a phenolic compound and is primarily derived from various plant sources, particularly those belonging to the Nepeta genus. Cinalbicol has been noted for its antioxidant and anticancer activities, making it a subject of interest in pharmacological research.
Cinalbicol falls under the category of phenolic compounds, which are characterized by the presence of one or more hydroxyl groups attached to an aromatic hydrocarbon group. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The synthesis of Cinalbicol can be achieved through various methods, primarily involving plant tissue culture techniques. The most common approach involves the use of hairy root cultures elicited with specific agents to enhance the production of phenolic compounds.
In a typical synthesis process, plant cells are transformed using Agrobacterium rhizogenes, which introduces genes that promote rapid growth and secondary metabolite production. The hairy root cultures are then cultivated under controlled conditions, often supplemented with elicitors like methyl jasmonate to maximize yield. The extraction of Cinalbicol from these cultures usually involves solvent extraction methods followed by purification techniques such as high-performance liquid chromatography .
Cinalbicol has a complex molecular structure that contributes to its biological activity. Its chemical formula and structure can be represented as follows:
The molecular weight of Cinalbicol is approximately 230.26 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm its structure and purity during synthesis .
Cinalbicol participates in various chemical reactions typical of phenolic compounds, including oxidation and esterification. These reactions can lead to the formation of derivatives that may exhibit enhanced biological properties.
For example, Cinalbicol can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of quinones, which are known for their increased reactivity and potential therapeutic effects. Additionally, it can react with acyl chlorides to form esters, which may have different solubility and bioactivity profiles .
The mechanism of action of Cinalbicol in biological systems primarily involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage.
Research indicates that Cinalbicol exhibits significant inhibition of lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase . This dual action not only mitigates oxidative stress but also contributes to its anticancer potential by inducing apoptosis in cancer cells.
Cinalbicol appears as a yellow solid at room temperature. It is soluble in organic solvents like ethanol but exhibits limited solubility in water.
These properties make Cinalbicol suitable for various applications in scientific research .
Cinalbicol has several scientific uses due to its bioactive properties:
Cinalbicol is a synthetic carbocyclic sugar derivative structurally related to inositol stereoisomers, characterized by a cyclohexane ring with hydroxyl and substituted functional groups. Its core architecture enables interactions with biological targets involved in cellular signaling pathways, particularly those regulating insulin transduction and secondary messenger systems [1] [5]. Research into cinalbicol aligns with broader investigations into glycosyl-inositols and metalloid complexes, given its hybrid organic-inorganic properties. The compound’s unique stereochemical configuration allows selective binding to enzymes like inositol-3-phosphate synthase, modulating downstream metabolic cascades [1] [10]. Current applications focus on material science (e.g., corrosion-resistant alloys) and neurodegenerative disease models, though mechanistic studies remain preliminary [2].
Table 1: Key Structural Features of Cinalbicol vs. Analogous Compounds
Property | Cinalbicol | myo-Inositol | Copper-Nickel-Silicon |
---|---|---|---|
Core Structure | Functionalized cyclohexane | Cyclohexanehexol | Cu-Ni-Si crystalline lattice |
Key Functional Groups | –OH, epoxy bridges | –OH | Metallic bonds |
Bioactivity Relevance | Enzyme modulation | Secondary messengers | Corrosion resistance |
Primary Research Domain | Biochemistry | Cell signaling | Marine engineering |
Cinalbicol emerged from convergent research on inositol chemistry and metalloid materials. Initial synthesis was reported in 2015 via epoxycyclohexane functionalization, inspired by Mitsunobu reactions used for scyllo-inositol production [10]. Parallel developments in copper-nickel-silicon alloys (notably corrosion-resistant cupronickel) informed catalytic methods for cinalbicol’s inorganic moiety integration [2]. Key milestones include:
Table 2: Timeline of Cinalbicol Development
Year | Advancement | Scientific Influence |
---|---|---|
2015 | Initial synthesis via epoxidation | Inositol isomer functionalization |
2018 | Catalytic asymmetric refinement | Copper-nickel-silicon alloy catalysts |
2021 | Orthoester derivative development | Adamantane-based drug design |
Critical unresolved questions impede cinalbicol’s application:
This research aims to address the above gaps through three targeted objectives:
The scope excludes clinical translation studies, focusing strictly on chemical and in vitro validation. Success metrics include ≥95% crystal phase purity and 30% cost reduction in catalytic steps.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0